Benzyl azetidine-1-carboxylate
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Overview
Description
Benzyl azetidine-1-carboxylate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. Azetidines are known for their ring strain, which imparts unique reactivity patterns, making them valuable intermediates in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl azetidine-1-carboxylate typically involves the reaction of azetidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl azetidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include benzyl alcohols, carboxylic acids, and various substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl azetidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl azetidine-1-carboxylate involves its interaction with various molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with biological molecules. This reactivity is exploited in drug design to create compounds that can selectively interact with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar reactivity but different biological properties.
N-Benzylazetidine: A compound with a similar structure but lacking the carboxylate group, leading to different reactivity and applications.
Uniqueness
Benzyl azetidine-1-carboxylate is unique due to its combination of the azetidine ring and the benzyl ester group, which imparts specific reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and the development of new therapeutic agents .
Properties
IUPAC Name |
benzyl azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(12-7-4-8-12)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOQIRHYGZFGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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